Propan-2-yl 4-(3-bromo-4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Propan-2-yl 4-(3-bromo-4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a synthetic organic compound with a complex structure. It features a pyridine ring substituted with bromine and fluorine atoms, making it a valuable compound in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(3-bromo-4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the 3-bromo-4-fluoroacetophenone, which is then subjected to a series of reactions including condensation, cyclization, and esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(3-bromo-4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Propan-2-yl 4-(3-bromo-4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(3-bromo-4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorophenylmethyl propan-2-ylamine: Shares a similar core structure but differs in functional groups.
3-(7-chloroquinolin-4-yl)amino thiazolidin-4-one analogs: Similar in terms of biological activity but with different structural features
Uniqueness
Propan-2-yl 4-(3-bromo-4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
propan-2-yl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFNO3/c1-8(2)22-16(21)15-9(3)19-14(20)7-11(15)10-4-5-13(18)12(17)6-10/h4-6,8,11H,7H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZCEGRVWZZNGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)F)Br)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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